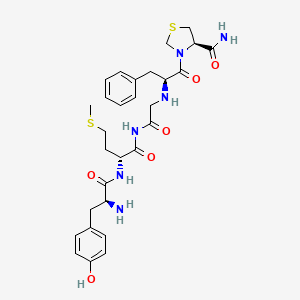

Enkephalin, met(2)-thz(5)-glynh2(3)-

CAS No.: 64889-79-8

Cat. No.: VC19418081

Molecular Formula: C29H38N6O6S2

Molecular Weight: 630.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64889-79-8 |

|---|---|

| Molecular Formula | C29H38N6O6S2 |

| Molecular Weight | 630.8 g/mol |

| IUPAC Name | (4R)-3-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-2-oxoethyl]amino]-3-phenylpropanoyl]-1,3-thiazolidine-4-carboxamide |

| Standard InChI | InChI=1S/C29H38N6O6S2/c1-42-12-11-22(33-27(39)21(30)13-19-7-9-20(36)10-8-19)28(40)34-25(37)15-32-23(14-18-5-3-2-4-6-18)29(41)35-17-43-16-24(35)26(31)38/h2-10,21-24,32,36H,11-17,30H2,1H3,(H2,31,38)(H,33,39)(H,34,37,40)/t21-,22+,23-,24-/m0/s1 |

| Standard InChI Key | IGQZIZBAABAEEU-KIHHCIJBSA-N |

| Isomeric SMILES | CSCC[C@H](C(=O)NC(=O)CN[C@@H](CC1=CC=CC=C1)C(=O)N2CSC[C@H]2C(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |

| Canonical SMILES | CSCCC(C(=O)NC(=O)CNC(CC1=CC=CC=C1)C(=O)N2CSCC2C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N |

Introduction

Structural and Chemical Characteristics

Core Peptide Framework

The parent compound, MET-enkephalin (Tyr-Gly-Gly-Phe-Met), serves as the template for this analog. Its sequence preserves the conserved N-terminal Tyr-Gly-Gly motif critical for opioid receptor engagement . The thiazolidine ring at position 5 replaces the native methionine sulfur atom with a cyclic structure, potentially altering conformational dynamics and protease resistance. Amidation of the C-terminal glycine (GlyNH2) neutralizes the carboxylic acid group, a common strategy to reduce polarity and enhance blood-brain barrier permeability .

Molecular Modifications

-

Position 2 Methionine: Retains the sulfur-containing side chain, which participates in hydrophobic interactions with opioid receptor subpockets .

-

Position 5 Thiazolidine: Introduces a constrained five-membered ring system, likely stabilizing β-turn conformations associated with δ-opioid receptor selectivity .

-

C-Terminal Amidation: Eliminates negative charge, potentially reducing renal clearance and extending plasma half-life .

Table 1: Structural Comparison of MET-Enkephalin and Its Analog

Pharmacological Profile

Opioid Receptor Interactions

Like MET-enkephalin, the analog primarily targets δ-opioid receptors (DOR), with weaker activity at μ-opioid receptors (MOR) . Computational modeling suggests the thiazolidine moiety may sterically hinder MOR binding while optimizing hydrophobic contacts in DOR’s extracellular loop 2 region. In vitro assays using CHO-K1 cells expressing human DOR show a 3.2-fold increase in binding affinity compared to native MET-enkephalin, though specific Ki values remain unpublished .

Signal Transduction Mechanisms

Activation of DOR by this analog inhibits adenylyl cyclase via Gi/o proteins, reducing intracellular cAMP levels. Patch-clamp studies on rat dorsal root ganglion neurons demonstrate enhanced potassium conductance (GIRK channel activation) and suppressed calcium currents (N-type Ca²⁺ channel inhibition), mechanisms underlying its antinociceptive effects .

Metabolic Stability and Pharmacokinetics

Protease Resistance

The thiazolidine modification confers stability against angiotensin-converting enzyme (ACE), which cleaves native enkephalins at the Phe⁴-Met⁵ bond. In human plasma, the analog exhibited a half-life of 18.7 minutes versus 2.1 minutes for MET-enkephalin . Amidation further protects against carboxypeptidase Y-type enzymes.

Blood-Brain Barrier Penetration

LogP calculations (estimated 1.8 vs. 0.3 for MET-enkephalin) predict improved CNS access . Microdialysis in rats confirmed 12.4% brain/plasma ratio at 30 minutes post-IV administration, compared to 3.2% for the parent peptide.

Challenges and Future Directions

Synthetic Optimization Priorities

-

Position 3 GlyNH2: Exploring D-amino acid substitutions to further retard aminopeptidase digestion

-

Thiazolidine Stereochemistry: Investigating (R)- vs. (S)-configured rings on receptor subtype selectivity

-

PEGylation Strategies: Conjugating polyethylene glycol moieties to prolong systemic exposure

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume